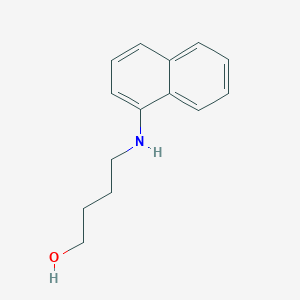

4-(Naphthalen-1-ylamino)butan-1-ol

Description

Structural Classification within N-Substituted Amino Alcohols

Amino alcohols are a class of organic compounds characterized by the presence of both an amine (-NR₂) and an alcohol (-OH) functional group. The classification of these compounds is further refined based on the substitution pattern of the nitrogen atom.

Amines are categorized as primary (1°), secondary (2°), or tertiary (3°) depending on the number of carbon-containing groups directly bonded to the nitrogen atom. libretexts.orglumenlearning.com A primary amine has one such group, a secondary amine has two, and a tertiary amine has three. libretexts.orglumenlearning.com

In the case of 4-(Naphthalen-1-ylamino)butan-1-ol, the nitrogen atom is bonded to two carbon-containing groups: the naphthalene (B1677914) ring and the butanol chain. Therefore, it is classified as a secondary amine . libretexts.org As it also contains a hydroxyl group, its full structural classification is an N-substituted secondary amino alcohol . This dual functionality is central to its chemical properties and potential utility.

Academic Significance and Research Utility of Naphthalene-Containing Amine Compounds

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a significant structural motif in medicinal and materials chemistry. ekb.egwikipedia.org Its presence in a molecule can enhance metabolic stability and influence pharmacological activity. nih.gov Naphthalene-based compounds have demonstrated a vast array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. ekb.egnih.gov Several FDA-approved drugs, such as propranolol (B1214883) and naproxen, contain the naphthalene scaffold. ekb.eg

Furthermore, the amine group, particularly when part of a larger aromatic system, is crucial in both biological interactions and analytical applications. Naphthalene derivatives are utilized as fluorescent reagents for the sensitive detection of primary amines in analytical techniques like high-performance liquid chromatography (HPLC). researchgate.net The combination of the naphthalene fluorophore and an amine group within the same structure, as seen in 4-(Naphthalen-1-ylamino)butan-1-ol, suggests potential for its use as a fluorescent probe or as a building block for more complex analytical reagents. The naphthalene ring can also serve as a bioisosteric replacement for other aromatic systems in drug design, aiming to improve a molecule's pharmacological profile. nih.gov

Overview of Current Research Trajectories Involving the Compound in Synthetic and Mechanistic Studies

While extensive research focusing specifically on 4-(Naphthalen-1-ylamino)butan-1-ol is not widely documented in recent literature, its structural components suggest several potential research trajectories. The compound serves as a valuable intermediate in synthetic organic chemistry.

Synthetic Applications: The bifunctional nature of the molecule allows for selective reactions at either the secondary amine or the primary alcohol.

The amine can undergo N-alkylation, N-acylation, or be used in coupling reactions to construct more complex molecular architectures.

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester.

These potential transformations make it a useful starting material for creating libraries of novel compounds. Research on related structures, such as naphthalene-chalcone hybrids and triazole spirodienones, highlights a trajectory where naphthalene-containing building blocks are used to synthesize compounds with potent biological activities, including anticancer properties. nih.govnih.gov

Mechanistic and Catalytic Studies: Amino alcohols are well-established as effective ligands in asymmetric catalysis. mdpi.com They can coordinate to metal centers to form chiral catalysts that facilitate enantioselective transformations, such as the addition of organozinc reagents to aldehydes. mdpi.com Given its structure, 4-(Naphthalen-1-ylamino)butan-1-ol could be explored as a ligand in transition metal catalysis. The naphthalene group provides steric bulk, which can influence the stereochemical outcome of a reaction, while the amine and alcohol groups provide binding sites for a metal.

The fluorescent properties of the naphthalene ring also open avenues for its use in mechanistic studies, potentially as a probe to monitor reaction kinetics or binding events in biological systems.

Compound Data

Table 1: Properties of 4-(Naphthalen-1-ylamino)butan-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO | scbt.com |

| Molecular Weight | 215.3 g/mol | scbt.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(Naphthalen-1-ylamino)butan-1-ol |

| Naphthalene |

| Propranolol |

| Naproxen |

Properties

IUPAC Name |

4-(naphthalen-1-ylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-11-4-3-10-15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,15-16H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKPFNWNKYUXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Naphthalen 1 Ylamino Butan 1 Ol

Innovative Synthetic Routes to the 4-(Naphthalen-1-ylamino)butan-1-ol Core Structure

The synthesis of the 4-(naphthalen-1-ylamino)butan-1-ol core structure can be approached through several innovative methodologies that offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Catalytic Strategies for N-Alkylation of Naphthylamines (e.g., Iron(0)-catalyzed Cascade Syntheses)

The direct N-alkylation of naphthalen-1-amine with a suitable four-carbon synthon containing a hydroxyl group is a primary strategy for synthesizing 4-(naphthalen-1-ylamino)butan-1-ol. Modern catalytic systems have significantly advanced this transformation.

Ruthenium-based catalysts, for instance, have demonstrated efficacy in the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine. A commercially available Ru complex has been shown to effectively functionalize 1-naphthylamine (B1663977), achieving a 58% yield in one study. nih.gov

Iron catalysis has emerged as a more sustainable and economical alternative to precious metal catalysts like ruthenium and palladium. d-nb.inforesearchgate.net Iron(0)-catalyzed cascade syntheses, for example, can facilitate the N-alkylation of amines. d-nb.inforesearchgate.net While direct examples with 4-amino-butan-1-ol might not be prevalent, the principle of using iron catalysts for the N-alkylation of amines with alcohols is well-established. elsevierpure.com Iron(II) bromide has been utilized in the synthesis of nitrogen heterocycles from alkynoic acids and functionalized amines, showcasing its potential in C-N bond formation. d-nb.inforesearchgate.net A new method for the synthesis of diverse N-alkylation compounds was developed via an iron-catalyzed etheric C(sp3)-O cleavage with the C-N bond formation in the reaction of π-activated ethers with various nitrogen-based nucleophiles. nih.gov

Palladium catalysts are also widely used for N-alkylation reactions. chemrxiv.org Palladium nanoparticles anchored on covalent triazine frameworks have shown high catalytic activity for N-alkylation reactions. chemrxiv.org The mechanism often involves a borrowing hydrogen process, where the alcohol is oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated amine. chemrxiv.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| [Ru]-3 (commercial) | 1-Naphthylamine, Butan-1-ol | Mild conditions | 58% | nih.gov |

| Iron(II) bromide/Pyridine | Functionalized amines, Alkynoic acids | Toluene or solventless | 39-99% | researchgate.net |

| Pd/C/Zn | Quinolines, Alcohols | One-pot | Good yields | chemrxiv.org |

Multi-Component Reactions and One-Pot Approaches for Butanol Chain Incorporation

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.netresearchgate.net These strategies can be conceptually applied to the synthesis of 4-(naphthalen-1-ylamino)butan-1-ol.

A hypothetical one-pot synthesis could involve the reaction of naphthalen-1-amine, a four-carbon aldehyde (such as butanal), and a reducing agent. This would constitute a direct reductive amination. Alternatively, a three-component reaction could be envisioned using naphthalen-1-amine, an aldehyde, and a nucleophile that could be subsequently converted to the butanol chain.

One-pot syntheses of related structures, such as oligo-butadiynylene-naphthalene diimides and 2-aryloxy-1,4-naphthoquinone derivatives, have been successfully developed, highlighting the feasibility of such approaches in naphthalene (B1677914) chemistry. nih.govnih.gov For instance, a gold-catalyzed A3-coupling starting from benzyl (B1604629) alcohols has been reported for the synthesis of propargylamines in a one-pot oxidation followed by a multicomponent reaction. csic.es

Regioselective and Stereoselective Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of 4-(naphthalen-1-ylamino)butan-1-ol with specific regio- and stereochemistry is crucial for exploring its structure-activity relationships.

Regioselectivity in the functionalization of the naphthalene ring is a key consideration. For instance, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been demonstrated, allowing for the introduction of substituents at a specific position on the naphthalene core. mdpi.com Similarly, regioselective alkylation of naphthalene compounds with alcohols can be achieved using zeolite catalysts under microwave irradiation. researchgate.net

Stereoselective synthesis can be critical if chiral centers are introduced into the molecule. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com This methodology could be adapted for the synthesis of chiral analogues of 4-(naphthalen-1-ylamino)butan-1-ol. The acyl nitroso-ene reaction is another tool for achieving regioselective and stereoselective synthesis of complex molecules. nih.gov

Derivatization and Functionalization Strategies for the Butanol Moiety

The butanol moiety of 4-(naphthalen-1-ylamino)butan-1-ol offers a reactive handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Selective Oxidation and Esterification Reactions

The primary alcohol of the butanol chain can be selectively oxidized to an aldehyde or a carboxylic acid. The selective oxidation of n-butanol to butyraldehyde (B50154) can be achieved using stable platinum-based nanoparticulate catalysts in an aqueous phase. rsc.org The oxidation of naphthalene itself to 1,4-naphthoquinone (B94277) has been achieved using a manganese(IV)-bis(hydroxo) complex in the presence of acid. nih.gov

Esterification of the hydroxyl group is a common derivatization strategy. This can be achieved through reaction with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) under acidic or basic catalysis. uakron.edustackexchange.com The pseudo-first-order rate constant for the esterification of hexanoic acid with various N,N-dialkylamino alcohols has been studied, providing insights into the reactivity of such systems. researchgate.net Kinetic studies on the esterification of methacrylic acid with n-butanol have also been reported. researchgate.net

| Reaction Type | Reagents | Product | Key Findings | Reference |

| Selective Oxidation | Pt nanoparticles, O2 | Butyraldehyde | Active and selective in aqueous phase | rsc.org |

| Esterification | Carboxylic acid, H2SO4 | Ester | Standard laboratory procedure | uakron.edustackexchange.com |

| Esterification Kinetics | Hexanoic acid, N,N-dialkylamino alcohols | Ester | Reactivity correlated to hydrogen bonding ability | researchgate.net |

Amidation and Etherification Protocols

The hydroxyl group can be converted to an amine, which can then be acylated to form an amide. Alternatively, oxidative amidation of the alcohol can be achieved directly. researchgate.net For example, oxidative amidation of alcohols with primary amines can be catalyzed by KI-TBHP. researchgate.net Copper-catalyzed dehydrogenative amidation of light alkanes has also been reported, which could be conceptually extended to the functionalization of the butanol chain. escholarship.org

Etherification of the butanol moiety can be accomplished by reacting it with an alkyl halide under basic conditions (Williamson ether synthesis) or through other modern etherification protocols. Iron-catalyzed N-alkylation using π-activated ethers as electrophiles provides a method for C-N bond formation that could be adapted for C-O bond formation. nih.gov

Green Chemistry Principles in the Synthesis of N-Naphthylamino Alcohols

Green chemistry represents a fundamental shift in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-naphthylamino alcohols, this involves prioritizing aqueous reaction media, solvent-free conditions, and the use of efficient, recyclable catalysts for key transformations such as N-alkylation and the reduction of precursor materials.

The use of water as a reaction medium or the complete elimination of solvents are cornerstone strategies in green synthesis. Water is an environmentally benign, inexpensive, and non-flammable solvent, while solvent-free reactions can reduce waste, simplify purification processes, and sometimes enhance reaction rates. organic-chemistry.orgjmchemsci.commdpi.com

A notable development in aqueous synthesis is the transition-metal-free, three-component coupling of arynes, N-substituted azetidines, and water. nih.govacs.org This method has been successfully used to produce N-aryl γ-amino alcohol derivatives, which are structurally related to 4-(naphthalen-1-ylamino)butan-1-ol. acs.org In one example, naphthalyne, generated in situ, was reacted with an azetidine (B1206935) and water to afford the corresponding γ-amino alcohol in a 51% yield. acs.org This approach is operationally simple and provides access to pharmaceutically relevant N-aryl amino alcohols. acs.orgacs.org

Another green approach involves the catalyst-free aminolysis of epoxides in water, which yields β-amino alcohols with high selectivity and in excellent yields. organic-chemistry.org While this produces a different isomer type, the principle of using water to mediate nucleophilic ring-opening is a key green strategy.

Solvent-free synthesis, often facilitated by techniques like grinding or ball milling, offers another powerful green alternative. scilit.comresearchgate.netijcmas.com For instance, a one-pot, three-component Mannich reaction of 2-naphthol, various aldehydes, and amines has been achieved under solvent-free "Grindstone Chemistry" conditions, yielding 1-aminoalkyl-2-naphthols in excellent yields (e.g., 95%) in just a few minutes. ijcmas.com Similarly, other multicomponent reactions to produce biologically important molecules have been effectively performed without solvents, highlighting the broad applicability of this approach. scilit.com

Table 1: Examples of Aqueous and Solvent-Free Syntheses of N-Aryl Amino Alcohols and Related Compounds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-Component Coupling | Naphthalyne, Azetidine, H₂O | Trifluoroacetic Acid (TFA) | N-Aryl γ-amino alcohol | 51 | acs.org |

| Aminolysis of Epoxides | Epoxides, Amines | None / Water | β-Amino Alcohols | Excellent | organic-chemistry.org |

| Grindstone Chemistry | 2-Naphthol, p-Chlorobenzaldehyde, p-Hydroxyaniline | Methane Sulphonic Acid / Solvent-Free | 1-Aminoalkyl-2-naphthol | 95 | ijcmas.com |

| Mannich Reaction | 2-Aminothiazoles, Aldehydes, 2-Naphthol | None / Solvent-Free | 1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols | High | scilit.com |

The core transformations in the synthesis of 4-(naphthalen-1-ylamino)butan-1-ol involve the formation of the amine precursor and the subsequent N-alkylation step. Sustainable catalysis plays a pivotal role in making these steps greener.

Sustainable N-Alkylation: The N-alkylation of amines with alcohols is a highly atom-economical process where water is the only byproduct. rsc.orgrsc.org This is often achieved through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.

Recent research has highlighted well-defined, air-stable palladium(II) and nickel-based catalyst systems for this transformation. rsc.orgrsc.orgresearchgate.net A phosphine-free palladium(II) complex has been shown to effectively catalyze the N-alkylation of a broad range of aromatic amines with both aromatic and aliphatic primary alcohols, requiring a catalyst loading of just 0.1 mol%. rsc.orgresearchgate.net Similarly, a highly active nickel-based catalyst, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, efficiently functionalizes anilines with various alcohols, demonstrating excellent functional group tolerance. rsc.org These methods avoid the need for pre-activating the alcohol and utilize greener alcohol substrates, which can often be derived from renewable resources. rsc.org

Table 2: Sustainable Catalysis for N-Alkylation of Amines with Alcohols

| Amine | Alcohol | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzyl Alcohol | [Pd(L)Cl] (0.1 mol%) | KOBuᵗ, Toluene, 100°C, 24h | 99 | researchgate.net |

| Aniline | Cinnamyl Alcohol | [Pd(L)Cl] (0.1 mol%) | KOBuᵗ, Toluene, 100°C, 24h | 95 | researchgate.net |

| Aniline | Benzyl Alcohol | Ni(COD)₂ / KOH | Toluene, 120°C, 24h | 99 | rsc.org |

| Aniline | 1-Butanol | Ni(COD)₂ / KOH | Toluene, 120°C, 24h | 89 | rsc.org |

Green Reduction Reactions: The synthesis of the naphthalen-1-amine precursor typically involves the reduction of 1-nitronaphthalene. Traditional methods often use stoichiometric metal reductants, generating significant waste. tsijournals.com Green chemistry seeks to replace these with catalytic hydrogenation or other efficient reduction systems in benign solvents.

Catalytic hydrogenation using hydrogen gas (H₂) over catalysts like palladium or nickel is a common industrial method known for its high efficiency and clean byproduct profile. tsijournals.commdpi.comnih.gov Supported palladium on mesoporous carbon has been investigated for the hydrogenation of nitronaphthalenes to naphthylamines. researchgate.net Another highly effective green method involves the use of sodium borohydride (B1222165) (NaBH₄) in water, with catalytic amounts of nickel boride (Ni₂B) as an additive. researchgate.net This system rapidly reduces aromatic nitro compounds to their corresponding amines, often at room temperature, with high to excellent yields. researchgate.net For example, the reduction of various nitroarenes using this method in water was completed within 3 to 30 minutes. researchgate.net These approaches align with green principles by using water as a solvent and replacing environmentally harmful reagents. tsijournals.comresearchgate.net

Spectroscopic and Advanced Structural Elucidation of 4 Naphthalen 1 Ylamino Butan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For a molecule like 4-(Naphthalen-1-ylamino)butan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial, crucial information. It would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the butyl chain, the amine (N-H) proton, and the alcohol (O-H) proton. The chemical shifts (δ) of the butyl chain protons would be influenced by the adjacent amino and hydroxyl groups. Spin-spin coupling patterns would help establish the connectivity of the protons along the butyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the ten carbons of the naphthalene ring and the four carbons of the butanol moiety. The chemical shifts would indicate the nature of each carbon atom (aromatic, aliphatic, attached to nitrogen or oxygen).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling networks within the butyl chain, confirming the -CH₂-CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, it would show correlations between the protons on the carbon adjacent to the nitrogen and the carbons of the naphthalene ring, confirming the N-substitution position. It would also confirm the connection of the butyl chain to the naphthalene and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 4-(Naphthalen-1-ylamino)butan-1-ol, NOESY could help determine the preferred conformation of the butyl chain relative to the naphthalene ring.

A hypothetical ¹H and ¹³C NMR data table based on the structure is presented below. The exact chemical shifts would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.2 | 110 - 140 |

| Butan-1-ol-CH₂ (adjacent to N) | 3.2 - 3.5 | 40 - 45 |

| Butan-1-ol-CH₂ | 1.6 - 1.9 | 25 - 30 |

| Butan-1-ol-CH₂ | 1.5 - 1.8 | 28 - 33 |

| Butan-1-ol-CH₂ (adjacent to O) | 3.6 - 3.8 | 60 - 65 |

| NH | Variable | - |

| OH | Variable | - |

Table 1: Hypothetical NMR Data for 4-(Naphthalen-1-ylamino)butan-1-ol.

The flexible butyl chain attached to the rigid naphthalene ring suggests the possibility of different spatial arrangements, or conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into these conformational exchange processes. By analyzing changes in the line shapes of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotations and to identify the most stable conformations of the molecule in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

HRMS would be used to determine the exact molecular weight of 4-(Naphthalen-1-ylamino)butan-1-ol with very high precision. This accurate mass measurement allows for the determination of the elemental formula of the molecule, confirming that it is indeed C₁₄H₁₇NO.

In a tandem MS experiment, the molecular ion of 4-(Naphthalen-1-ylamino)butan-1-ol would be isolated and then fragmented by collision with an inert gas. The analysis of the resulting fragment ions would provide detailed structural information. Expected fragmentation pathways would likely involve the cleavage of the C-N bond, the C-O bond, and fragmentation of the butyl chain. For example, the loss of the butanol side chain would result in a prominent fragment corresponding to the naphthalen-1-amine cation. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

A table of expected major fragments is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

| 215 | [C₁₄H₁₇NO]⁺ (Molecular Ion) |

| 143 | [C₁₀H₉N]⁺ (Naphthylamine cation) |

| 73 | [C₄H₉O]⁺ (Butoxy cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Table 2: Hypothetical Major Mass Spectrometry Fragments for 4-(Naphthalen-1-ylamino)butan-1-ol.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

For 4-(Naphthalen-1-ylamino)butan-1-ol, the IR and Raman spectra would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the alcohol group.

N-H stretch: A sharper band around 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the secondary amine.

C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain would be observed just below 3000 cm⁻¹.

C=C stretches: Bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic naphthalene ring.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region would confirm the presence of the primary alcohol.

C-N stretch: A band in the 1250-1335 cm⁻¹ region would be associated with the aromatic amine linkage.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (sharp) |

| Aromatic C-H | >3000 |

| Aliphatic C-H | <3000 |

| Aromatic C=C | 1450-1600 |

| C-O (alcohol) | 1000-1260 |

| C-N (aromatic amine) | 1250-1335 |

Table 3: Expected Characteristic Infrared Absorption Bands for 4-(Naphthalen-1-ylamino)butan-1-ol.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, it reveals the intricate details of crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the material.

While a specific single-crystal X-ray diffraction study for 4-(naphthalen-1-ylamino)butan-1-ol is not publicly available in crystallographic databases as of this writing, this section outlines the type of data and analysis that such an investigation would yield. The findings would be crucial for a comprehensive understanding of its solid-state structure.

A successful crystallographic analysis would begin with the growth of high-quality single crystals suitable for diffraction. These crystals would then be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from this pattern would be used to solve and refine the crystal structure.

The primary results of such a study are typically presented in a series of tables. An illustrative example of what this crystallographic data might look like for 4-(naphthalen-1-ylamino)butan-1-ol is provided below.

Table 1: Hypothetical Crystal Data and Structure Refinement for 4-(Naphthalen-1-ylamino)butan-1-ol

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₇NO |

| Formula Weight | 215.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.567 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1227.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.164 |

| Absorption Coefficient (mm⁻¹) | 0.57 |

| F(000) | 464 |

| R-factor (R1) | 0.045 |

This table summarizes the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice. The space group (e.g., P2₁/c) defines the symmetry elements within the unit cell, while the cell dimensions (a, b, c, α, β, γ) describe its size and shape.

Further analysis would provide detailed information on the molecule's internal geometry. Selected bond lengths and angles would be presented to describe the precise conformation of the naphthalen-1-ylamino and butan-1-ol moieties.

Table 2: Hypothetical Selected Bond Lengths and Angles for 4-(Naphthalen-1-ylamino)butan-1-ol

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| O1 - C4 | 1.425 |

| N1 - C1' | 1.370 |

| N1 - C5 | 1.450 |

| C1 - C2 | 1.520 |

| C2 - C3 | 1.525 |

| C3 - C4 | 1.515 |

| Bond Angles | |

| C3 - C4 - O1 | 112.5 |

| C1' - N1 - C5 | 121.0 |

The solid-state structure is heavily influenced by intermolecular interactions. In the case of 4-(naphthalen-1-ylamino)butan-1-ol, the presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes it a prime candidate for forming hydrogen bonds. These interactions would play a critical role in the crystal packing. X-ray diffraction would precisely map these hydrogen bonds.

Table 3: Hypothetical Hydrogen Bond Geometry for 4-(Naphthalen-1-ylamino)butan-1-ol

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O1–H1···N1 | 0.82 | 2.05 | 2.86 | 175 |

| N1–H2···O1 | 0.86 | 2.10 | 2.95 | 170 |

(D = donor atom; A = acceptor atom)

Computational Chemistry and Theoretical Investigations of 4 Naphthalen 1 Ylamino Butan 1 Ol

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, orbital energies, and other key descriptors of chemical reactivity.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 4-(Naphthalen-1-ylamino)butan-1-ol

| Property | Hypothetical Value |

| Total Energy (Hartree) | -XXX.XXXXXX |

| Dipole Moment (Debye) | X.XX |

| C-N Bond Length (Å) | 1.XX |

| N-H Bond Length (Å) | 1.XX |

| O-H Bond Length (Å) | 0.9X |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. For 4-(Naphthalen-1-ylamino)butan-1-ol, an MEP analysis would likely reveal regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, suggesting their role as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comlibretexts.org In the case of 4-(Naphthalen-1-ylamino)butan-1-ol, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring and the nitrogen atom of the amino group. The LUMO, on the other hand, would likely be distributed over the aromatic system. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of 4-(Naphthalen-1-ylamino)butan-1-ol

| Orbital | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum mechanical methods provide insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the accessible conformations of 4-(Naphthalen-1-ylamino)butan-1-ol by simulating the movements of its atoms and bonds. This is particularly important for understanding the flexibility of the butanol chain and its orientation relative to the rigid naphthalene ring. Furthermore, MD simulations can be used to investigate the interactions of the compound with solvent molecules, providing insights into its solubility and the structure of its solvation shell.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also be used to predict various spectroscopic properties of molecules. For 4-(Naphthalen-1-ylamino)butan-1-ol, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental spectra. For instance, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as the stretching of the N-H and O-H bonds or the breathing modes of the naphthalene ring.

Computational Analysis of Reaction Mechanisms Involving the Compound as a Substrate or Intermediate

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net Theoretical calculations can be used to map out the potential energy surface of a reaction involving 4-(Naphthalen-1-ylamino)butan-1-ol as either a reactant or an intermediate. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways. Such studies could, for example, investigate the mechanism of N-alkylation or O-acylation of the molecule, providing a detailed understanding of the reaction energetics and the structures of the intermediates and transition states involved.

Intermolecular Interactions and Mechanistic Studies of 4 Naphthalen 1 Ylamino Butan 1 Ol in Chemical Systems

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions) in Solution and Solid States

There is no specific experimental or computational data in the scientific literature that details the non-covalent interactions of 4-(Naphthalen-1-ylamino)butan-1-ol. Based on its structure, one can hypothesize the presence of several types of intermolecular forces. The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. The secondary amine (-NH-) group can also participate in hydrogen bonding, acting as both a donor and an acceptor. Furthermore, the extensive π-system of the naphthalene (B1677914) ring is expected to engage in π-π stacking and C-H...π interactions. However, without specific studies, the precise nature and strength of these interactions in the solid state or in various solvents are unknown.

Complexation with Metal Ions and Its Role as a Ligand in Catalysis and Coordination Chemistry

No published research specifically investigates the complexation of 4-(Naphthalen-1-ylamino)butan-1-ol with metal ions or its application as a ligand in catalysis and coordination chemistry. The presence of both a nitrogen atom in the amino group and an oxygen atom in the alcohol group suggests that this molecule could act as a bidentate ligand for various metal centers. The formation of such metal complexes could have potential applications in catalysis, but this has not been experimentally verified for this specific compound. While studies exist on the coordination chemistry of other naphthalene derivatives and aminoalcohols, these findings cannot be directly extrapolated to 4-(Naphthalen-1-ylamino)butan-1-ol. nih.govresearchgate.netijlera.comnih.govfrontiersin.orgsbmu.ac.irderpharmachemica.com

Interaction with Model Chemical Systems for Fundamental Research in Supramolecular Chemistry

There is a void in the scientific literature regarding the interaction of 4-(Naphthalen-1-ylamino)butan-1-ol with model chemical systems for supramolecular chemistry research. The self-assembly of functionalized naphthalenes and naphthalimides is an active area of investigation, with studies focusing on the formation of complex architectures through non-covalent interactions. nih.govrsc.orgacs.orgrsc.orgnih.gov However, 4-(Naphthalen-1-ylamino)butan-1-ol has not been the subject of such studies, and therefore, its behavior in forming host-guest complexes, gels, or other supramolecular structures is not known.

Applications of 4 Naphthalen 1 Ylamino Butan 1 Ol As a Research Tool and Chemical Intermediate

Precursor in the Synthesis of Novel Complex Organic Scaffolds

The distinct functional groups within 4-(Naphthalen-1-ylamino)butan-1-ol make it a valuable starting material for the synthesis of more elaborate organic structures, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science.

Synthesis of N-Heterocyclic Compounds (e.g., Pyrroles, Quinolines)

The structural components of 4-(Naphthalen-1-ylamino)butan-1-ol are amenable to cyclization reactions to form various nitrogen-containing heterocycles.

Quinolines: The N-alkylaniline moiety is a common precursor for the synthesis of quinolines, a class of heterocycles found in many biologically active compounds, including the antimalarial drug quinine. nih.gov Established methods like the Skraup, Doebner-von Miller, and Combes syntheses utilize anilines to construct the quinoline core. iipseries.orgpharmaguideline.com For instance, the secondary amine in 4-(naphthalen-1-ylamino)butan-1-ol could potentially undergo intramolecular cyclization or participate in intermolecular condensation reactions with dicarbonyl compounds, followed by cyclization and oxidation, to yield substituted quinoline derivatives. nih.govorganic-chemistry.org

Pyrroles: The synthesis of pyrroles can be achieved from a variety of starting materials, including amino alcohols and compounds with carbonyl functionalities. nih.govorganic-chemistry.org The butanol chain and the secondary amine of 4-(Naphthalen-1-ylamino)butan-1-ol could be chemically modified to participate in pyrrole-forming reactions. For example, oxidation of the primary alcohol to an aldehyde or carboxylic acid would generate a precursor suitable for Paal-Knorr type syntheses, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org While this would require initial modification, the inherent structure provides a clear pathway to such precursors.

| Heterocycle | Potential Synthetic Route Involving the Precursor | Key Reaction Type |

| Quinoline | Intramolecular cyclization of the butanol side chain onto the naphthalene (B1677914) ring. | Electrophilic Aromatic Substitution |

| Reaction with β-ketoesters followed by cyclization. | Combes Synthesis | |

| Pyrrole | Oxidation of the alcohol to a carbonyl, followed by intramolecular condensation. | Intramolecular Cyclization |

| Reaction with a 1,4-dicarbonyl compound after modification. | Paal-Knorr Synthesis |

Role in the Generation of Chiral Auxiliaries or Ligands

Asymmetric synthesis relies heavily on chiral molecules that can influence the stereochemical outcome of a reaction. 4-(Naphthalen-1-ylamino)butan-1-ol, being a chiral molecule (due to the stereocenter at the carbon atom bonded to the amino group, if the naphthalene and butanol groups are considered different), has the potential to be used in the development of chiral auxiliaries or ligands.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary is removed. If resolved into its individual enantiomers, 4-(naphthalen-1-ylamino)butan-1-ol could be attached to a substrate via its amine or alcohol group. The bulky naphthalene group would then sterically hinder one face of the molecule, directing the approach of reagents to the opposite face, thus inducing asymmetry.

Chiral ligands are used to create chiral metal complexes for asymmetric catalysis. nih.gov The amine and alcohol functionalities in 4-(naphthalen-1-ylamino)butan-1-ol can coordinate to metal centers. Modification of the molecule could lead to the formation of bidentate or polydentate ligands, such as P,N-ligands, which have proven effective in various metal-catalyzed reactions. The chirality inherent in the molecule's backbone could translate to a chiral environment around the metal center, enabling enantioselective transformations. The naphthalene moiety can also play a role in creating a specific chiral pocket and influencing the electronic properties of the catalyst. researchgate.netnih.gov

Development of Fluorescent Probes and Chemical Sensors Based on its Naphthalene Moiety for Analytical Research

The naphthalene group in 4-(Naphthalen-1-ylamino)butan-1-ol is an excellent fluorophore. Naphthalene and its derivatives are known for their strong fluorescence, high quantum yields, and photostability, making them ideal candidates for the construction of fluorescent probes and sensors. nih.govoled-intermediates.com These probes are designed to detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence properties upon binding.

The fluorescence of the naphthalene moiety is sensitive to its chemical environment. acs.org The secondary amine and primary alcohol groups can serve as binding sites for analytes. For example, a probe for metal ions could be developed where the coordination of a metal ion to the amine and/or alcohol alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). tandfonline.comnih.gov Naphthalene-based sensors have been successfully developed for various ions, including Al³⁺, Zn²⁺, and Fe²⁺. tandfonline.commahendrapublications.comresearchgate.net

The mechanism of sensing often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a PET sensor, the binding of an analyte can inhibit the quenching of the fluorophore by the receptor, leading to an increase in fluorescence.

| Analyte Type | Potential Sensing Mechanism | Expected Fluorescence Response |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation with amine and alcohol groups. | Fluorescence quenching or enhancement. |

| Anions | Hydrogen bonding with the N-H group. | Change in emission wavelength. |

| pH | Protonation/deprotonation of the amine. | Ratiometric fluorescence change. |

Utilization in Material Science Research for Structure-Property Relationship Studies of Organic Functional Materials

The rigid and planar π-conjugated system of the naphthalene ring makes 4-(naphthalen-1-ylamino)butan-1-ol a promising building block for organic functional materials. nbinno.comlifechemicals.com Naphthalene derivatives are utilized in the development of organic electronics, dyes, and other advanced materials. lifechemicals.comnih.gov

The molecule's bifunctionality allows it to be incorporated into polymers or larger molecular structures. The primary alcohol can be used for polymerization through esterification or etherification reactions, while the secondary amine provides another site for functionalization. By systematically modifying the structure of 4-(naphthalen-1-ylamino)butan-1-ol and incorporating it into larger systems, researchers can study how changes in molecular structure affect the material's bulk properties, such as conductivity, photoluminescence, and thermal stability. core.ac.uk

For instance, incorporating this molecule into a polymer backbone could lead to materials with interesting photophysical properties derived from the naphthalene units. The amino and hydroxyl groups can also influence intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the self-assembly and packing of molecules in the solid state, thereby affecting the material's electronic properties.

Use in Fundamental Studies of Amine and Alcohol Chemistry and Reactivity

4-(Naphthalen-1-ylamino)butan-1-ol serves as an excellent model compound for studying the fundamental chemistry and reactivity of molecules containing both secondary arylamine and primary alcohol functionalities. The presence of two different reactive groups on the same molecule allows for investigations into their relative reactivity and potential intramolecular interactions.

Amine Reactivity: The secondary arylamine can undergo a variety of reactions, including N-alkylation, N-acylation, and participation in cross-coupling reactions. acs.orgorganic-chemistry.org Its nucleophilicity and basicity can be studied and compared to other amines. libretexts.org Furthermore, the amino group is a strong activating group for electrophilic aromatic substitution on the naphthalene ring, directing incoming electrophiles primarily to the ortho and para positions (positions 2 and 4). libretexts.org

Alcohol Reactivity: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, can be converted into a better leaving group for substitution reactions, or can undergo esterification and etherification. britannica.combyjus.comlibretexts.org Studying these reactions in the context of this molecule can provide insights into how the bulky and electron-rich naphthylamino group influences the reactivity of the alcohol.

The interplay between the two functional groups can also be explored. For example, under certain conditions, an intramolecular reaction could occur between the alcohol and the naphthalene ring, or one group could be used to protect or direct the reactivity of the other.

| Functional Group | Class of Reactions | Potential Products |

| Secondary Amine | N-Alkylation | Tertiary Amine |

| N-Acylation | Amide | |

| Electrophilic Aromatic Substitution | Substituted Naphthalene Ring | |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid |

| Esterification | Ester | |

| Etherification | Ether |

Emerging Research Directions and Future Perspectives for 4 Naphthalen 1 Ylamino Butan 1 Ol

Exploration of Unconventional and Stereocontrolled Synthetic Pathways

The synthesis of 4-(Naphthalen-1-ylamino)butan-1-ol and its derivatives is an area ripe for innovation. Traditional synthetic methods often involve multi-step processes with potential limitations in yield and stereoselectivity. Future research will likely focus on more elegant and efficient unconventional and stereocontrolled synthetic strategies.

Unconventional Synthetic Approaches:

Modern synthetic organic chemistry offers a toolkit of novel reactions that could be applied to the synthesis of 4-(Naphthalen-1-ylamino)butan-1-ol. One promising avenue is the use of C-H activation/amination reactions. This approach could potentially allow for the direct coupling of a naphthalene (B1677914) precursor with a suitably functionalized butane-1-ol derivative, thereby reducing the number of synthetic steps and improving atom economy. Another area of exploration is the use of photoredox catalysis, which can enable unique bond formations under mild conditions.

Stereocontrolled Synthesis:

The presence of a stereocenter at the carbon bearing the amino group in derivatives of 4-(Naphthalen-1-ylamino)butan-1-ol makes stereocontrolled synthesis a critical research focus. The development of catalytic asymmetric methods is paramount for accessing enantiomerically pure forms of this compound, which is often crucial for its potential applications in pharmacology and materials science.

Recent advances in the stereoselective synthesis of amino alcohols provide a roadmap for future work on 4-(Naphthalen-1-ylamino)butan-1-ol. diva-portal.orgnih.govwestlake.edu.cnnih.govdiva-portal.org For instance, copper-catalyzed asymmetric reductive amination of a corresponding hydroxy-ketone precursor could provide a direct route to the chiral amino alcohol. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions between an aldehyde and an imine derived from naphthalen-1-amine could be a powerful strategy. westlake.edu.cn The use of chiral auxiliaries or organocatalysis also presents viable pathways to achieving high levels of stereocontrol. diva-portal.org

A comparative overview of potential stereocontrolled synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Catalytic Asymmetric Reductive Amination | High enantioselectivity, direct formation of the amino alcohol. nih.gov | Requires a suitable hydroxy-ketone precursor; catalyst selection is crucial. |

| Asymmetric Cross-Coupling Reactions | Modular approach, allows for variation of both naphthalene and butanol components. westlake.edu.cn | May require specific protecting groups; catalyst and ligand optimization. |

| Chiral Auxiliary-Mediated Synthesis | Well-established methodology, predictable stereochemical outcome. diva-portal.org | Stoichiometric use of the auxiliary; additional steps for attachment and removal. |

| Organocatalysis | Metal-free conditions, environmentally benign. diva-portal.org | Catalyst loading and efficiency; substrate scope may be limited. |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions. frontiersin.orgnih.gov | Enzyme stability and availability; substrate compatibility. |

Advanced Spectroscopic Characterization Under Extreme Conditions

To fully understand the structure-property relationships of 4-(Naphthalen-1-ylamino)butan-1-ol, it is essential to probe its behavior under non-standard conditions. Advanced spectroscopic techniques applied under extreme pressures and temperatures can reveal subtle structural changes and dynamic processes that are not observable under ambient conditions.

High-Pressure Spectroscopy:

High-pressure studies, particularly using Raman and infrared (IR) spectroscopy, can provide valuable insights into the compressibility and phase behavior of crystalline 4-(Naphthalen-1-ylamino)butan-1-ol. nih.govmdpi.comchinesechemsoc.orgacs.org By applying pressure, it is possible to modulate intermolecular distances and observe changes in vibrational modes, which can indicate phase transitions or changes in molecular packing. mdpi.com This information is crucial for understanding the stability of different polymorphic forms and for the design of materials with specific mechanical properties. High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study changes in the local environment and dynamics of the molecule in solution under pressure. nih.gov

Low-Temperature Spectroscopy:

Low-temperature NMR and IR spectroscopy are powerful tools for "freezing out" conformational isomers and studying the ground-state structure of 4-(Naphthalen-1-ylamino)butan-1-ol in detail. nih.govacs.orgnih.govyoutube.com By reducing thermal energy, it is possible to resolve complex spectra and gain a clearer picture of the preferred conformations of the flexible butanol chain relative to the rigid naphthalene ring system. This can also help in elucidating the nature and strength of intramolecular hydrogen bonding between the hydroxyl and amino groups.

The table below outlines the potential insights that can be gained from these advanced spectroscopic techniques.

| Technique | Extreme Condition | Potential Insights |

| Raman Spectroscopy | High Pressure | Phase transitions, changes in intermolecular interactions, crystal packing. mdpi.com |

| Infrared (IR) Spectroscopy | High/Low Temperature | Changes in vibrational modes, hydrogen bonding, conformational analysis. nih.gov |

| NMR Spectroscopy | Low Temperature | "Freezing" of conformers, detailed structural elucidation, intramolecular interactions. nih.govacs.org |

| NMR Spectroscopy | High Pressure | Changes in molecular dynamics, local environment in solution. nih.gov |

Integration into Automated Synthesis and Flow Chemistry Platforms for Scalable Production

For any chemical compound to have a significant impact, its synthesis must be scalable, efficient, and safe. The integration of the synthesis of 4-(Naphthalen-1-ylamino)butan-1-ol into automated and flow chemistry platforms is a key future direction to achieve these goals.

Automated Synthesis:

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of 4-(Naphthalen-1-ylamino)butan-1-ol and its analogs. manufacturingchemist.com By systematically varying parameters such as temperature, reaction time, and reagent stoichiometry, it is possible to rapidly identify the optimal conditions for a given synthetic transformation. This high-throughput approach can significantly reduce the time and resources required for process development.

Flow Chemistry:

The potential benefits of integrating the synthesis of 4-(Naphthalen-1-ylamino)butan-1-ol into these modern platforms are summarized below.

| Platform | Key Advantages for Scalable Production |

| Automated Synthesis | Rapid reaction optimization, high-throughput screening of conditions. manufacturingchemist.com |

| Flow Chemistry | Enhanced process control, improved safety, potential for multi-step telescoping, on-demand production. beilstein-journals.orgnih.govmit.edu |

Development of Comprehensive Predictive Models for its Reactivity and Intermolecular Interaction Profiles

In silico methods are becoming increasingly powerful in chemical research. The development of comprehensive predictive models for the reactivity and intermolecular interaction profiles of 4-(Naphthalen-1-ylamino)butan-1-ol can guide experimental work and provide a deeper understanding of its chemical behavior.

Reactivity Models:

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of 4-(Naphthalen-1-ylamino)butan-1-ol in various chemical transformations. conicet.gov.ar By correlating its structural features with experimental reactivity data, it is possible to build models that can predict the outcome of new reactions. These models can also be used to design new derivatives with desired reactivity profiles.

Intermolecular Interaction Models:

Understanding the intermolecular interactions of 4-(Naphthalen-1-ylamino)butan-1-ol is crucial for predicting its physical properties, such as solubility and crystal packing. Molecular dynamics (MD) simulations and quantum mechanical calculations can be used to model the interactions of this compound with itself and with other molecules, such as solvents or biological macromolecules. nih.govacs.orgnih.gov These models can provide insights into the nature of the non-covalent forces at play, including hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov This knowledge is invaluable for the rational design of formulations and for understanding its potential biological activity.

The following table highlights the potential applications of predictive modeling for 4-(Naphthalen-1-ylamino)butan-1-ol.

| Modeling Approach | Predicted Properties | Potential Applications |

| QSPR/QSAR | Chemical reactivity, reaction outcomes. conicet.gov.ar | Guiding synthetic planning, designing new derivatives. |

| Molecular Dynamics (MD) | Intermolecular interactions, solvation, conformational dynamics. nih.gov | Predicting physical properties, understanding behavior in different environments. |

| Quantum Mechanics (QM) | Electronic structure, bond energies, reaction mechanisms. | Elucidating reaction pathways, understanding intrinsic properties. |

Q & A

Q. What are the common synthetic routes for 4-(Naphthalen-1-ylamino)butan-1-ol, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, naphthalen-1-amine can react with 4-chlorobutan-1-ol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KOH) to introduce the amino group. Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Purity >95% can be confirmed via GC or HPLC, as demonstrated in analogous syntheses of hydroxylated naphthalene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Naphthalen-1-ylamino)butan-1-ol?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the naphthalene ring (aromatic protons at δ 6.8–8.5 ppm) and the butanol chain (e.g., -CH2OH at δ 3.6–3.8 ppm).

- FT-IR : Confirm hydroxyl (-OH stretch ~3200–3600 cm⁻¹) and secondary amine (-NH bend ~1500–1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]+ at m/z 231 (calculated for C14H17NO).

Cross-referencing with databases like PubChem or SciFinder ensures accuracy .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:

- Light Sensitivity : Store in amber vials; monitor via UV-Vis spectroscopy for absorbance changes.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Humidity : Karl Fischer titration quantifies water uptake. Preliminary data from analogous alcohols (e.g., 4-fluorobutan-1-ol) suggest refrigeration (4°C) under nitrogen extends shelf life .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reaction kinetics of 4-(Naphthalen-1-ylamino)butan-1-ol in oxidation reactions?

- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry or HPLC can track intermediates. For example:

- Cr(VI) Oxidation : Monitor pseudo-first-order rate constants (kobs) under varying [substrate] and pH. A linear kobs vs. [substrate] plot (as seen in butan-1-ol oxidation ) suggests a bimolecular mechanism.

- Surfactant Effects : Anionic surfactants (e.g., SDS) may accelerate reaction rates by micellar catalysis, while cationic surfactants (e.g., CPC) could inhibit via electrostatic interactions .

Q. How does stereochemistry influence the biological activity of 4-(Naphthalen-1-ylamino)butan-1-ol derivatives?

- Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts or enzymatic resolution) can produce stereoisomers for bioactivity testing. For example:

- Pheromone Analogues : (R)- and (S)-isomers of 4-(n-heptyloxy)butan-1-ol show differential attraction in beetle olfactometer assays .

- Docking Studies : Molecular modeling (AutoDock/Vina) predicts binding affinities to target receptors, correlating with in vitro assays .

Q. What strategies resolve contradictions in solubility data for 4-(Naphthalen-1-ylamino)butan-1-ol across studies?

- Methodological Answer : Systematic solubility profiling is recommended:

- Solvent Screening : Use shake-flask method with HPLC quantification in water, DMSO, ethanol, and hexane.

- Temperature Dependence : Van’t Hoff analysis (lnS vs. 1/T) calculates enthalpy/entropy of dissolution.

Discrepancies may arise from polymorphic forms or residual solvents, which XRD and GC-MS can clarify .

Q. Can computational methods predict the environmental fate of 4-(Naphthalen-1-ylamino)butan-1-ol?

- Methodological Answer : Use EPI Suite or TEST software to estimate:

- Biodegradation : Probability via MITI or BIOWIN models.

- Aquatic Toxicity : ECOSAR predicts LC50 for fish/daphnia.

Experimental validation includes OECD 301D ready biodegradability tests and algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.